3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate
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Overview
Description
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that features a benzisoxazole ring, a fluorobenzyl group, and a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzisoxazole Ring: This can be achieved through the cyclization of o-nitrobenzyl alcohols with hydroxylamine.
Introduction of Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzisoxazole ring.
Nicotinate Esterification: The final step involves esterification of the benzisoxazole derivative with nicotinic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets. The benzisoxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity, while the nicotinate moiety can facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorobenzyl)-1,2-benzisoxazol-6-yl nicotinate
- 3-(2-Bromobenzyl)-1,2-benzisoxazol-6-yl nicotinate
- 3-(2-Methylbenzyl)-1,2-benzisoxazol-6-yl nicotinate
Uniqueness
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl nicotinate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H13FN2O3 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C20H13FN2O3/c21-17-6-2-1-4-13(17)10-18-16-8-7-15(11-19(16)26-23-18)25-20(24)14-5-3-9-22-12-14/h1-9,11-12H,10H2 |
InChI Key |
FPEYCGHEQLFTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4)F |
Origin of Product |
United States |
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